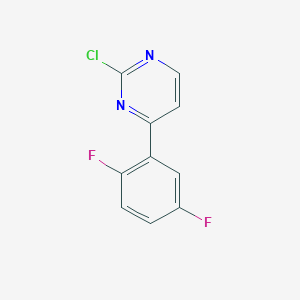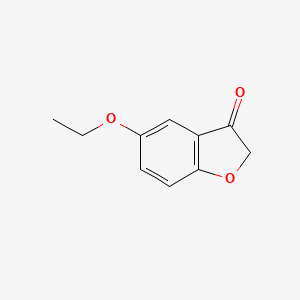
2-(2-Methoxyethoxy)acetic acid titanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxyethoxy)acetic acid titanium is a chemical compound that combines the properties of 2-(2-Methoxyethoxy)acetic acid and titanium. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique combination of organic and inorganic components in this compound provides it with distinctive properties that can be leveraged for various scientific and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)acetic acid titanium typically involves the reaction of 2-(2-Methoxyethoxy)acetic acid with a titanium precursor. One common method is to react 2-(2-Methoxyethoxy)acetic acid with titanium tetrachloride (TiCl4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, can be optimized to achieve the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification and crystallization to ensure the final product meets the required specifications. The use of automated reactors and advanced monitoring systems can help in scaling up the production while maintaining consistency and quality.
化学反应分析
Types of Reactions
2-(2-Methoxyethoxy)acetic acid titanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the oxidation state of the titanium component.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state titanium compounds, while reduction may produce lower oxidation state titanium species. Substitution reactions can result in a wide range of products depending on the nature of the substituents introduced.
科学研究应用
2-(2-Methoxyethoxy)acetic acid titanium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent, leveraging its unique properties to target cancer cells selectively.
Industry: It is used in the production of advanced materials, such as coatings and composites, due to its excellent thermal and mechanical properties.
作用机制
The mechanism by which 2-(2-Methoxyethoxy)acetic acid titanium exerts its effects involves interactions at the molecular level. The titanium component can coordinate with various ligands, forming stable complexes that can participate in catalytic cycles. The organic component, 2-(2-Methoxyethoxy)acetic acid, can interact with biological molecules, facilitating targeted delivery and enhancing the compound’s efficacy in biological applications. The specific molecular targets and pathways involved depend on the context of its use, such as in catalysis or drug delivery.
相似化合物的比较
Similar Compounds
2-(2-Methoxyethoxy)acetic acid: This compound shares the organic component but lacks the titanium, resulting in different properties and applications.
Titanium tetrachloride (TiCl4): A common titanium precursor used in the synthesis of various titanium compounds, including 2-(2-Methoxyethoxy)acetic acid titanium.
Titanium dioxide (TiO2): A widely used titanium compound with applications in pigments, photocatalysis, and solar cells.
Uniqueness
This compound is unique due to its combination of organic and inorganic components, providing a versatile platform for various applications. Its ability to form stable complexes and participate in diverse chemical reactions sets it apart from other similar compounds. The presence of the 2-(2-Methoxyethoxy)acetic acid moiety enhances its solubility and reactivity, making it suitable for specialized applications in research and industry.
属性
分子式 |
C5H10O4Ti |
|---|---|
分子量 |
182.00 g/mol |
IUPAC 名称 |
2-(2-methoxyethoxy)acetic acid;titanium |
InChI |
InChI=1S/C5H10O4.Ti/c1-8-2-3-9-4-5(6)7;/h2-4H2,1H3,(H,6,7); |
InChI 键 |
IMUZDJFKSUCECY-UHFFFAOYSA-N |
规范 SMILES |
COCCOCC(=O)O.[Ti] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]propanamide](/img/structure/B11724466.png)





![2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B11724511.png)


![1-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B11724524.png)


